

# Application Notes and Protocols for the Quantification of N-Ethyl-O-toluenesulfonamide

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## Compound of Interest

Compound Name: *N-Ethyl-O-toluenesulfonamide*

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## Introduction

**N-Ethyl-O-toluenesulfonamide** (NEOTSA) is an organic compound utilized as a plasticizer and intermediate in various industries, including pharmaceuticals and in the manufacturing of food contact materials.<sup>[1][2]</sup> Its presence as a potential impurity or migrant from packaging materials necessitates robust and sensitive analytical methods for its quantification to ensure product quality and safety. This document provides detailed application notes and protocols for the determination of **N-Ethyl-O-toluenesulfonamide** using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are adaptable for the analysis of NEOTSA in active pharmaceutical ingredients (APIs) and other relevant matrices.

## Analytical Methods Overview

The choice of analytical method for the quantification of **N-Ethyl-O-toluenesulfonamide** depends on the sample matrix, required sensitivity, and the available instrumentation. HPLC-UV is a widely accessible and reliable technique suitable for routine quality control. GC-MS offers higher selectivity and sensitivity, making it ideal for trace-level analysis and confirmatory testing.

## Quantitative Data Summary

The following tables summarize the achievable quantitative performance parameters for the analytical methods described herein. These values are based on methods validated for the closely related p-isomer (N-Ethyl-p-toluenesulfonamide) and are expected to be comparable for **N-Ethyl-O-toluenesulfonamide** due to their structural similarity.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Parameter	Value
Limit of Detection (LOD)	~0.15 ppm (0.009 µg/mL)[3][4]
Limit of Quantification (LOQ)	~0.5 ppm (0.03 µg/mL)[3][4]
Linearity Range	LOQ to 6 µg/mL[3][4]
Correlation Coefficient ( $r^2$ )	>0.999[5]
Accuracy (% Recovery)	89% to 103%[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Value
Limit of Detection (LOD)	< 1 µg/L[6]
Limit of Quantification (LOQ)	< 3 µg/L[6]
Linearity Range	LOQ to 150% of evaluation level
Correlation Coefficient ( $r^2$ )	>0.995[6]
Accuracy (% Recovery)	80% to 110%[6]

## Experimental Protocols

### Protocol 1: Quantification of N-Ethyl-O-toluenesulfonamide by HPLC-UV

This protocol is adapted from a validated method for the p-isomer and is suitable for the quantification of **N-Ethyl-O-toluenesulfonamide** in drug substances.

## 1. Instrumentation and Chromatographic Conditions:

- HPLC System: A gradient-capable HPLC system with a UV detector.
- Column: Inertsil ODS-3V (250 x 4.6mm), 5 $\mu$ m, or equivalent C18 column.[\[7\]](#)
- Mobile Phase:
  - A: 0.1% Phosphoric Acid in Water
  - B: Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0	90	10
20	10	90
25	10	90
26	90	10

| 30 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 27°C[\[4\]](#)
- Detection Wavelength: 225 nm[\[4\]](#)
- Injection Volume: 20  $\mu$ L[\[4\]](#)
- Diluent: Acetonitrile/Water (50:50, v/v)

## 2. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 100  $\mu$ g/mL): Accurately weigh about 10 mg of **N-Ethyl-O-toluenesulfonamide** reference standard and dissolve in 100 mL of diluent.

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., LOQ to 6 µg/mL).
- Sample Solution (for API analysis): Accurately weigh about 200 mg of the drug substance, dissolve in, and dilute to 10.0 mL with the diluent. Sonicate if necessary to ensure complete dissolution.

### 3. Analysis Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the calibration standards in ascending order of concentration.
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area of **N-Ethyl-O-toluenesulfonamide** against the concentration of the standards.
- Calculate the concentration of **N-Ethyl-O-toluenesulfonamide** in the sample using the regression equation from the calibration curve.

## Protocol 2: Quantification of N-Ethyl-O-toluenesulfonamide by GC-MS

This protocol is based on a method for related toluenesulfonamide impurities and is suitable for trace-level quantification.

### 1. Instrumentation and Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: Rxi-1ms (60 m x 0.25 mm ID, 0.25 µm film thickness), or equivalent non-polar capillary column.<sup>[8]</sup>
- Carrier Gas: Helium at a constant linear velocity of 26.6 cm/sec.<sup>[8]</sup>

- Oven Temperature Program:
  - Initial Temperature: 130°C, hold for 5 min.
  - Ramp: 10°C/min to 250°C.
  - Final Hold: 3 min at 250°C.[8]
- Injector Temperature: 220°C.[8]
- Injection Mode: Splitless
- Ion Source Temperature: 200°C.[8]
- Interface Temperature: 220°C.[8]
- Mass Spectrometer:
  - Ionization Energy: 70 eV.[8]
  - Acquisition Mode: Selected Ion Monitoring (SIM)
  - Ions to Monitor for **N-Ethyl-O-toluenesulfonamide**: m/z 91, 155, 184 (based on EI-MS data).[9]

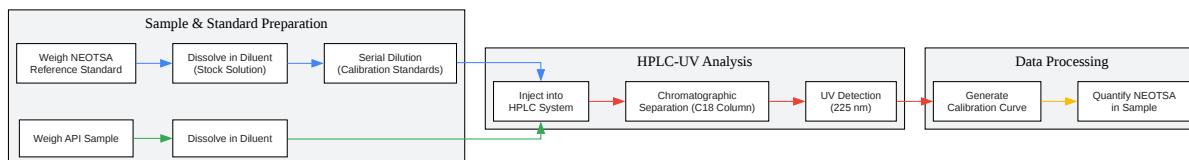
## 2. Standard and Sample Preparation:

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of **N-Ethyl-O-toluenesulfonamide** reference standard and dissolve in 100 mL of n-Hexane.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with n-Hexane to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).
- Sample Solution (for API analysis): Weigh approximately 200 mg of the sample into a centrifuge tube.[8] Add 5 mL of n-Hexane, vortex for 1 minute, and sonicate for 5 minutes.[8] Centrifuge and use the supernatant for injection.

## 3. Analysis Procedure:

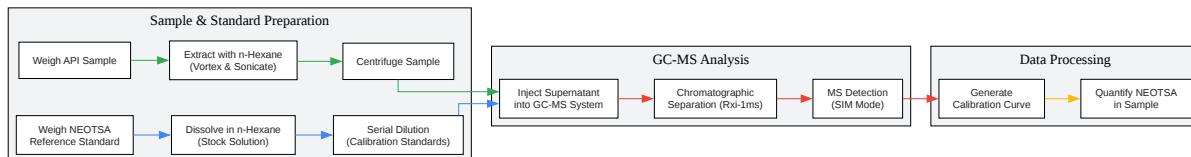
- Condition the GC-MS system.
- Inject a solvent blank (n-Hexane) to check for system cleanliness.
- Inject the calibration standards to establish the calibration curve.
- Inject the prepared sample solutions.
- Identify **N-Ethyl-O-toluenesulfonamide** in the sample chromatograms by its retention time and the relative abundance of the monitored ions.
- Quantify the amount of **N-Ethyl-O-toluenesulfonamide** in the sample using the calibration curve.

## Visualizations



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Caption: HPLC-UV workflow for **N-Ethyl-O-toluenesulfonamide** quantification.



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Caption: GC-MS workflow for **N-Ethyl-O-toluenesulfonamide** quantification.

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